N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features a benzothiazole moiety linked to an indole structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide (DMF) as the solvent under relatively mild conditions .
Industrial Production Methods
This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl formamide (DMF), chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial properties against various strains of bacteria.
Medicine: Explored for its potential anticancer activity, particularly against certain types of tumors.
Mechanism of Action
The mechanism of action of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazole-2-yl)-2-chloroacetamide: Another benzothiazole derivative with antibacterial properties.
2-(1,3-benzothiazol-2-ylamino)naphthalene-1,4-dione: Known for its antibacterial and anticancer activities.
Uniqueness
N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its dual functionality, combining the properties of both benzothiazole and indole moieties. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C22H22N4O4S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C22H22N4O4S/c1-26-15(12-13-16(29-2)8-9-17(30-3)20(13)26)21(28)23-11-10-19(27)25-22-24-14-6-4-5-7-18(14)31-22/h4-9,12H,10-11H2,1-3H3,(H,23,28)(H,24,25,27) |
InChI Key |
UUIRTKFDDKBOPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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